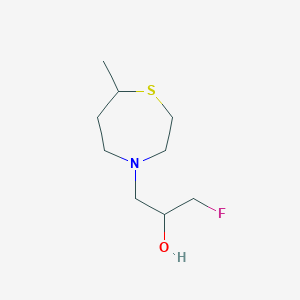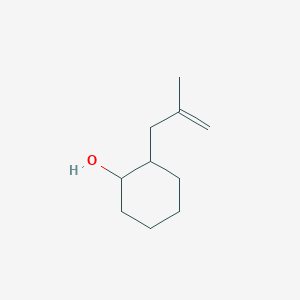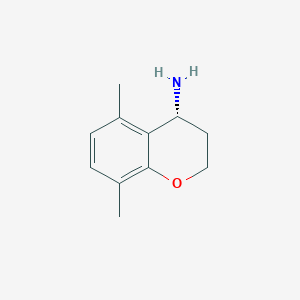![molecular formula C5H8N2O2S B13307960 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 5-position of the thiazole ring and an ethan-1-ol group attached via an oxygen atom at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethanamine.
Substitution: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1,3-thiazol-5-yl thiocyanate
- 2-Amino-5-cyano-4-phenylthiazole
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
Uniqueness
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C5H8N2O2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
2-[(5-amino-1,3-thiazol-2-yl)oxy]ethanol |
InChI |
InChI=1S/C5H8N2O2S/c6-4-3-7-5(10-4)9-2-1-8/h3,8H,1-2,6H2 |
InChI-Schlüssel |
SXXKUYVQEWPDHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)OCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


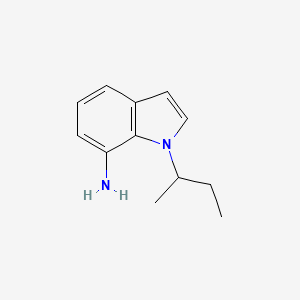
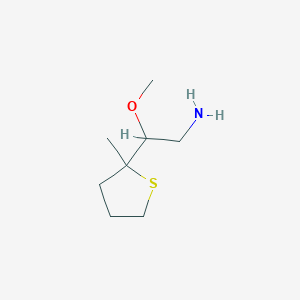
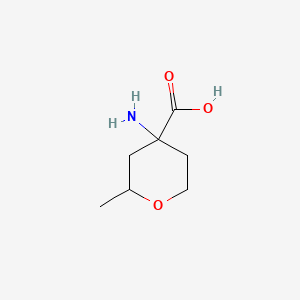
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
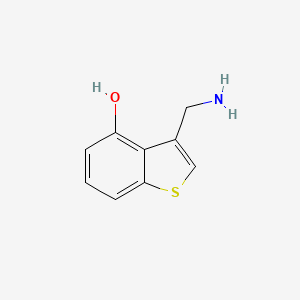
![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
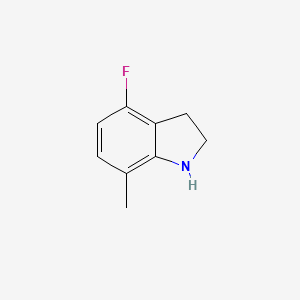

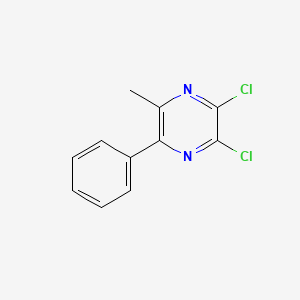

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)
